molecular formula C8H15ClN4O B138689 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride CAS No. 247584-10-7

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride

Cat. No. B138689
CAS RN: 247584-10-7
M. Wt: 218.68 g/mol
InChI Key: TWAOVUDRQJPVDF-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a potent hypolipidemic agent that is a possible inhibitor of PDE 1 (phosphodiesterase 1) .


Synthesis Analysis

This compound is an impurity in the synthesis of Sildenafil . It is a multi-substituted pyrazolecarboxamide used in the industrial synthesis of sildenafil .


Molecular Structure Analysis

The molecular formula of this compound is C8H14N4O . Its molecular weight is 218.69 . The InChI code is 1S/C8H14N4O.ClH/c1-3-4-5-6 (9)7 (8 (10)13)12 (2)11-5;/h3-4,9H2,1-2H3, (H2,10,13);1H .


Chemical Reactions Analysis

As a potent hypolipidemic agent, it is a possible inhibitor of PDE 1 (phosphodiesterase 1) . It is also an impurity in the synthesis of Sildenafil .


Physical And Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It should be stored in a refrigerator . The shipping temperature is room temperature .

Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives, including 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride, have been extensively studied in medicinal chemistry . They have been found to exhibit diverse biological activities, such as antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic properties .

Synthesis of Complex Heterocyclic Systems

5-Amino-pyrazoles, which include 4-Amino-2-methyl-5-propylpyrazole-3-carboxamide HCl, are often used as starting materials for the preparation of more complex heterocyclic systems . These systems are of great relevance in the pharmaceutical field .

Industrial Synthesis of Sildenafil

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride is used as an impurity in the industrial synthesis of Sildenafil .

Organic Synthesis

Pyrazole derivatives are versatile scaffolds in organic synthesis . They serve as core elements in various sectors of the chemical industry, including medicine and agriculture .

Research in Pyrazole Chemistry

The structure and chemistry of pyrazole derivatives, including 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride and 4-Amino-2-methyl-5-propylpyrazole-3-carboxamide HCl, are subjects of ongoing research . This research contributes to a deeper understanding of structure/reactivity relationships in this class of heterocycles .

Development of New Synthetic Transformations

Nitrogen-containing aromatic heterocycles, such as pyrazoles, are common motifs in a wide range of synthesized drugs . Organic chemists have been making enthusiastic efforts to produce novel and applicable heterocyclic compounds by utilizing a wide range of new reactants and developing efficient synthetic transformations .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 . The safety data sheet (MSDS) can be found on the manufacturer’s website .

Mechanism of Action

Target of Action

It is noted that this compound is a key intermediate in the synthesis of sildenafil , which is a well-known phosphodiesterase type 5 (PDE5) inhibitor. Therefore, it is plausible that the compound may interact with similar targets.

Mode of Action

The specific mode of action of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride is not directly available from the search results. Given its role as an intermediate in the synthesis of Sildenafil, it may be involved in inhibiting the PDE5 enzyme, thereby increasing the levels of cyclic guanosine monophosphate (cGMP). This leads to smooth muscle relaxation and increased blood flow .

Biochemical Pathways

The compound likely affects the nitric oxide/cGMP pathway, given its association with Sildenafil. In this pathway, nitric oxide activates the enzyme guanylate cyclase, which increases the level of cGMP. The cGMP then leads to smooth muscle relaxation in blood vessels .

Result of Action

The compound has been reported to have antibacterial properties, with good bactericidal effects on both Gram-positive and Gram-negative bacteria . This suggests that it could potentially be used in the development of new antibiotics.

Action Environment

The compound is generally stable under heating conditions and is soluble in water and organic solvents such as methanol and ethanol . Environmental factors such as temperature, pH, and the presence of other substances could potentially influence its action, efficacy, and stability.

properties

IUPAC Name

4-amino-2-methyl-5-propylpyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.ClH/c1-3-4-5-6(9)7(8(10)13)12(2)11-5;/h3-4,9H2,1-2H3,(H2,10,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAOVUDRQJPVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1N)C(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436908
Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride

CAS RN

1688656-88-3, 247584-10-7
Record name 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1688656-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247584-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-5-carboxamide,4-amino-1-methyl-3-propyl-, hydrochloride
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